molecular formula C12H15ClN4O B13884451 3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one

3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one

Cat. No.: B13884451
M. Wt: 266.73 g/mol
InChI Key: VFCALTXTJVZVAB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. Its unique structure, which includes a chloromethyl group and a pyrazolyl-pyridazinone core, makes it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Alkylation: The pyrazole intermediate is then alkylated with 2-methylpropyl bromide to introduce the 2-methylpropyl group.

    Formation of the Pyridazinone Core: The alkylated pyrazole is then reacted with a suitable nitrile or ester to form the pyridazinone core.

    Chloromethylation: Finally, the pyridazinone derivative is chloromethylated using formaldehyde and hydrochloric acid or other chloromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the oxidation state of the functional groups.

    Cyclization: The presence of multiple reactive sites allows for cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazolyl-pyridazinone core can interact with binding sites through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-3-one: Similar structure but with a different position of the carbonyl group.

    3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-5-one: Similar structure but with the carbonyl group at the 5-position.

    3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-6-one: Similar structure but with the carbonyl group at the 6-position.

Uniqueness

The uniqueness of 3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chloromethyl group and the pyrazolyl-pyridazinone core allows for targeted chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

3-(chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one

InChI

InChI=1S/C12H15ClN4O/c1-9(2)7-16-8-10(6-14-16)17-4-3-12(18)11(5-13)15-17/h3-4,6,8-9H,5,7H2,1-2H3

InChI Key

VFCALTXTJVZVAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)N2C=CC(=O)C(=N2)CCl

Origin of Product

United States

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